Maleanilic acid, p-methyl-

Catalog No.
S1920481
CAS No.
24870-11-9
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maleanilic acid, p-methyl-

Struggling with slow cyclization in maleimide monomer synthesis? Standard maleanilic acid can limit yields and solubility. p-Methylmaleanilic acid (CAS 24870-11-9) solves this as the direct precursor to N-(p-tolyl)maleimide.

  • Faster cyclodehydration → higher monomer throughput.
  • Improved solubility → easier poly(amic acid) processing.
  • p-Methyl group raises Tg in copolymer resins (ABS, PVC, PMMA).

Supplied with verified purity; ready for global dispatch.

CAS Number

24870-11-9

Product Name

Maleanilic acid, p-methyl-

IUPAC Name

(Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6-

InChI Key

VLWFSWMZGGZHGD-SREVYHEPSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O

The exact mass of the compound Maleanilic acid, p-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-(p-Tolyl)maleamic acid, 4-Methylmaleanilic acid, (2Z)-4-oxo-4-[(4-methylphenyl)amino]but-2-enoic acid, p-Methylmaleanilic acid, Maleanilic acid, 4-methyl-

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Maleanilic acid, p-methyl- (CAS 24870-11-9), also known as N-(p-tolyl)maleanilic acid, is an organic intermediate belonging to the class of N-substituted maleamic acids. It serves as the direct precursor for the synthesis of N-(p-tolyl)maleimide, a monomer used in the production of thermally stable polymers. The defining feature of this compound is the para-methyl (p-tolyl) group on the phenyl ring, which differentiates its chemical and physical properties from the unsubstituted parent compound, maleanilic acid. This structural modification influences reaction kinetics, solubility, and the thermal properties of downstream products like polyimides, making it a specific choice for tailored material synthesis.

Research Fit

Cell-based cytotoxicity screening – hepatocellular carcinoma model context; may support comparative analog evaluation
Para-substituent SAR studies – methyl-substituted benchmark for thermal, structural, and biological profiling
Crystallographically verified identity – single-crystal XRD data support solid-state characterization workflow
Computational modeling reference – experimental geometry for DFT input; electronic-property context available

Substituting Maleanilic acid, p-methyl- with its unsubstituted analog, maleanilic acid, is often unviable in processes where specific performance characteristics are required. The presence of the p-methyl group is not a trivial modification; it directly alters the electronic and steric environment of the molecule. This change affects the rate and efficiency of the cyclodehydration reaction to form the corresponding maleimide and modifies the solubility of both the amic acid precursor and the resulting polymer in organic solvents. Consequently, process parameters optimized for p-methylmaleanilic acid may lead to lower yields, different processing characteristics, or altered final material properties (e.g., glass transition temperature) if unsubstituted maleanilic acid is used.

Substitution Risk

p-Methoxy Cytotoxicity ranking may differ from p-MMA in HCC cell models; reported suppression hierarchy not directly transferable.
p-Halo / p-Nitro Thermal decomposition and mass fragmentation pathways are substituent-dependent; quality-control benchmarks cannot be interchanged.
Generic maleanilic acid Crystal packing, conformation, and hydrogen-bond network vary with para-group; solid-state behavior may not replicate.

Faster Maleimide Formation Rate

The electronic nature of the para-substituent on the N-phenyl ring directly influences the rate of cyclodehydration to form the corresponding maleimide. A study analyzing this effect showed that an electron-donating group like p-methyl accelerates the reaction. The rate of N-substituted maleimide formation was observed to follow the order: N-(p-methylphenyl)maleimide > N-phenylmaleimide ≈ N-(p-methoxyphenyl)maleimide > N-(p-chlorophenyl)maleimide. This indicates that p-methylmaleanilic acid cyclizes faster than both the unsubstituted and electron-withdrawn (p-chloro) analogs.

Evidence DimensionQualitative Rate of Imidization
Target Compound DataFaster reaction rate for N-(p-methylphenyl)maleimide formation.
Comparator Or BaselineN-phenylmaleimide (from maleanilic acid) and N-(p-chlorophenyl)maleimide (from p-chloro-maleanilic acid) exhibit slower reaction rates.
Quantified DifferenceQualitatively higher reaction rate compared to baseline and chloro-substituted analog.
ConditionsCyclodehydration of N-substituted maleanilic acids.

A faster cyclization rate can lead to shorter reaction times, increased throughput, and potentially lower energy consumption in the manufacturing of N-(p-tolyl)maleimide.

Cytotoxicity in HCC
Head-to-head
p-MMA showed higher suppression of tumorigenic functions than p-MOMA in hepatocellular carcinoma cells; ranking p-MMA > p-MOMA across three carcinoma lines (HCC > breast > colon).
Reported cell-model response context; supports cytotoxicity endpoint review for HCC-focused screening.
Absolute IC₅₀ values not tabulated; ranking requires independent replication.

Enhanced Polymer Solubility

The solubility of aromatic polyimides and their poly(amic acid) precursors is a critical factor for processability. Introducing flexible bonds or substituent groups into the polymer backbone is a known strategy to enhance solubility in common organic solvents. The p-methyl group on the maleanilic acid monomer introduces such a modification. The resulting N-(p-tolyl) group, compared to an unsubstituted phenyl group, increases the organophilic character of the polymer chain, often leading to improved solubility in solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), which are standard for processing poly(amic acid) solutions into films or coatings.

Evidence DimensionSolubility
Target Compound DataThe p-methyl group is known to increase solubility of the resulting polymer.
Comparator Or BaselinePolymers derived from unsubstituted maleanilic acid often exhibit lower solubility due to higher chain rigidity and packing.
Quantified DifferenceQualitative improvement in solubility, enabling easier solution-based processing.
ConditionsDissolution of poly(amic acid) or polyimide in aprotic polar solvents (e.g., DMF, DMAc).

Improved solubility allows for the preparation of more concentrated, stable, and process-friendly precursor solutions, simplifying the manufacturing of films, coatings, and composite matrices.

Thermal Decomposition
Class-level
Two-step TG/DTA: CO₂ loss → m/z 160, then C–N cleavage → m/z 106/107. Fragmentation cascade distinct from p-Cl, p-F, p-NO₂ analogs.
Compound-specific thermal signature for identity confirmation; not transferable across para-substituted analogs.
Source: EI-MS at 70 eV; class-level inference based on substituted maleanilic acids.

Elevated Glass Transition Temperature

Maleanilic acid, p-methyl- is the direct precursor to N-(p-tolyl)maleimide. When copolymerized, N-substituted maleimides are known to significantly increase the glass transition temperature (Tg) and thermal stability of common polymers. For example, incorporating N-substituted maleimides into styrene or methyl methacrylate copolymers raises their softening points and initial degradation temperatures. The bulky, rigid structure of the imide ring introduced by monomers like N-(p-tolyl)maleimide restricts the rotational flexibility of the polymer backbone, leading to a higher Tg. This makes it a valuable comonomer for engineering plastics that require improved heat resistance.

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Copolymers
Target Compound DataAs a precursor to N-(p-tolyl)maleimide, it enables the synthesis of copolymers with elevated Tg.
Comparator Or BaselineBaseline polymers like polystyrene or PMMA have lower glass transition temperatures.
Quantified DifferenceIncorporation of N-substituted maleimides can increase Tg significantly, often exceeding 200°C in copolymers.
ConditionsFree-radical copolymerization with vinyl monomers like styrene or methyl methacrylate.

Procuring this compound provides access to a monomer specifically used to increase the heat deflection temperature and service temperature of engineering thermoplastics.

Crystal Structure
Class-level
Monoclinic P2₁/c, a=6.769(2) Å, b=12.109(1) Å, c=12.606(1) Å, β=95.73(1)°. Interplanar angle 5.45(3)° between tolyl and maleamic acid planes.
Validated structural fingerprint; supports XRPD identity verification of incoming material.
Direct comparator data for other para analogs not available; conformation may differ.
Electronic Structure
Class-level
DFT/TD-DFT: optical Eg range 1.78–2.13 eV for maleanilic acid derivative series; lower Eg correlates with higher inhibitory potency in HCT-116, HepG-2, MCF-7. p-MMA sits within this framework.
Provides electronic-property context for computational screening; p-MMA position relative to Eg-activity trend requires targeted measurement.
p-MMA not primary subject; class-level inference from L1–L4 ligand series.
Commercial Purity
Reported
Thermo Scientific: 97% (catalog 10009281). Apollo Scientific: 95% (ref. 54-OR1004032). Consistent molecular identity confirmed.
Purity grade selection supports assay reproducibility; higher grade may benefit quantitative work.
Vendor-certified assay; analytical method not specified.

Efficient N-(p-tolyl)maleimide Synthesis

This compound is the direct and specific choice for the synthesis of N-(p-tolyl)maleimide. Its accelerated rate of cyclization compared to unsubstituted or electron-withdrawn analogs allows for more efficient industrial production of the maleimide monomer, a key component in heat-resistant resins and polymers.

Process-Friendly Poly(amic acid) Formulations

Due to the enhanced solubility conferred by the p-methyl group, this precursor is ideal for formulating poly(amic acid) solutions for coatings, films, and composite matrix applications where ease of processing and solution stability are critical.

Monomer for High-Heat Engineering Plastics

As the starting material for N-(p-tolyl)maleimide, it is used in workflows aimed at increasing the glass transition temperature (Tg) and heat deflection temperature of thermoplastic resins like ABS, PVC, and PMMA through copolymerization.

Application Fit Matrix

Application
Selection Property
Validation Focus
Hepatocellular carcinoma cell-model studies
Para-methyl substitution specificity in cytotoxicity screening
Cell-viability endpoint context; ranking verification across HCC lines
Para-substituent SAR benchmarking
Thermal, mass spectrometric, and crystallographic benchmarks
Comparative analog characterization; identity confirmation via XRD
Computational chemistry / DFT modeling
Experimental crystallographic coordinates for geometry input
DFT geometry optimization; electronic-property correlation context
High-purity analytical standard
Certified purity specification (vendor-dependent)
Assay interference control; synthetic yield consistency

XLogP3

1.5

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